Home > Products > Screening Compounds P48542 > (2'R,2R,cis)-Saxagliptin
(2'R,2R,cis)-Saxagliptin - 1564265-95-7

(2'R,2R,cis)-Saxagliptin

Catalog Number: EVT-1484458
CAS Number: 1564265-95-7
Molecular Formula: C₁₈H₂₅N₃O₂
Molecular Weight: 315.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Hydroxysaxagliptin

    Compound Description: 5-Hydroxysaxagliptin is the major active metabolite of (2'R,2R,cis)-saxagliptin. It is also a DPP-4 inhibitor, though less potent than saxagliptin. [ [] ]

    Relevance: 5-Hydroxysaxagliptin is formed by the metabolism of (2'R,2R,cis)-saxagliptin via CYP3A4. Both saxagliptin and 5-hydroxysaxagliptin contribute to the overall glucose-lowering effect observed with saxagliptin treatment. [ [] ]

Metformin

    Compound Description: Metformin is a biguanide class antihyperglycemic agent that works primarily by reducing hepatic glucose production. [ [] ] It is often used as first-line therapy for type 2 diabetes. [ [] ]

    Relevance: Metformin is frequently combined with (2'R,2R,cis)-saxagliptin to achieve better glycemic control in patients not adequately managed on metformin monotherapy. [ [] , [] , [] , [] ] Studies have investigated the efficacy and safety of saxagliptin/metformin combination therapy compared to other treatment regimens.

Dapagliflozin

    Compound Description: Dapagliflozin is a sodium-glucose cotransporter-2 (SGLT2) inhibitor that lowers blood glucose levels by increasing urinary glucose excretion. [ [] ] It is also being explored for potential benefits in heart failure and chronic kidney disease.

    Relevance: Dapagliflozin, similar to (2'R,2R,cis)-saxagliptin, offers glycemic control and is often studied in combination with saxagliptin for its additive effects in managing type 2 diabetes. [ [] , [] , [] ] Clinical trials have explored the efficacy, safety, and patient-reported outcomes of this combination therapy.

Gliclazide

    Relevance: Gliclazide serves as a comparator drug to (2'R,2R,cis)-saxagliptin in studies evaluating the cost-effectiveness of different treatment strategies for type 2 diabetes. [ [] ] These analyses consider factors like glycemic control, weight change, and risk of hypoglycemia.

Insulin glargine

    Relevance: Insulin glargine is a treatment option for patients with type 2 diabetes, particularly those with insufficient glycemic control on oral medications alone. Studies have compared the effectiveness and safety of (2'R,2R,cis)-saxagliptin-based therapies to insulin glargine in managing diabetes. [ [] ]

Glimepiride

    Relevance: Glimepiride was used as a comparator drug in a study evaluating the long-term effects of (2'R,2R,cis)-saxagliptin plus dapagliflozin versus glimepiride, both in combination with metformin, in patients with type 2 diabetes. [ [] ] This study assessed glycemic control, liver fat content, and other metabolic parameters.

Vildagliptin

    Compound Description: Vildagliptin is a DPP-4 inhibitor, similar to (2'R,2R,cis)-saxagliptin, used for treating type 2 diabetes. Like saxagliptin, it also contains a cyanopyrrolidine group. [ [] ]

    Relevance: Vildagliptin is structurally similar to (2'R,2R,cis)-saxagliptin and shares the same mechanism of action as a DPP-4 inhibitor. [ [] ] They belong to the same drug class and are often compared in terms of their efficacy, safety, and patient acceptability.

Sitagliptin

    Compound Description: Sitagliptin is another DPP-4 inhibitor used in the treatment of type 2 diabetes. [ [] , [] ]

    Relevance: Sitagliptin belongs to the same chemical class as (2'R,2R,cis)-saxagliptin, sharing a similar mechanism of action. [ [] , [] ] They are often compared in terms of their clinical efficacy and side effect profiles in managing type 2 diabetes.

Linagliptin

    Compound Description: Linagliptin is a DPP-4 inhibitor, like (2'R,2R,cis)-saxagliptin, prescribed for type 2 diabetes. [ [] , [] ]

    Relevance: Linagliptin falls under the same drug class as (2'R,2R,cis)-saxagliptin, exhibiting a comparable mechanism of action by inhibiting DPP-4. [ [] , [] ] Comparisons between these drugs often focus on their glycemic control, impact on beta-cell function, and overall safety profiles.

Alogliptin

    Compound Description: Alogliptin is a DPP-4 inhibitor used to treat type 2 diabetes. [ [] , [] ]

    Relevance: Alogliptin belongs to the same drug class as (2'R,2R,cis)-saxagliptin and shares the same mechanism of action. [ [] , [] ] Studies often compare their effectiveness in lowering blood sugar levels, effects on beta-cell function, and long-term safety profiles in type 2 diabetes management.

Pioglitazone

    Relevance: Pioglitazone, with its distinct mechanism of action, has been studied in combination with (2'R,2R,cis)-saxagliptin to assess their combined effect on glycemic control and other metabolic parameters in animal models of diabetes. [ [] ] These studies often investigate potential synergistic effects and impact on disease progression.

Andrographolide

    Compound Description: Andrographolide is a labdane diterpenoid extracted from the plant Andrographis paniculata. It is known for its anti-inflammatory and hypoglycemic properties. [ [] ]

    Relevance: Andrographolide was investigated for its potential to alter the pharmacokinetics and pharmacodynamics of (2'R,2R,cis)-saxagliptin in a rat model of type 2 diabetes. [ [] ] The study explored potential drug-drug interactions and their impact on blood glucose levels.

(2'R,2R,cis)-Saxagliptin–cysteine adduct

    Compound Description: This compound is a product of the reaction between (2'R,2R,cis)-saxagliptin and the amino acid L-cysteine. This reaction occurs in vitro and was also identified in rats administered saxagliptin. [ [] ]

    Relevance: The formation of the (2'R,2R,cis)-saxagliptin–cysteine adduct suggests that saxagliptin can potentially react with thiol groups of endogenous proteins, which might contribute to its potential for causing drug-induced liver injury. [ [] ]

Cysteinyl glycine conjugates of saxagliptin and 5-hydroxysaxagliptin

    Compound Description: These compounds are metabolites of (2'R,2R,cis)-saxagliptin and 5-hydroxysaxagliptin formed through conjugation with cysteine and glycine. [ [] ]

    Relevance: The identification of these metabolites further supports the potential for saxagliptin and its metabolites to interact with endogenous thiol-containing compounds, which might play a role in its safety profile. [ [] ]

Overview

(2'R,2R,cis)-Saxagliptin is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. This compound is primarily utilized in the management of type 2 diabetes mellitus, aiding in glycemic control by prolonging the action of incretin hormones, which stimulate insulin secretion in response to meals. Saxagliptin is classified as a hypoglycemic agent and is part of the class of drugs known as DPP-IV inhibitors.

Source and Classification

Saxagliptin was developed by Bristol-Myers Squibb and has been approved for clinical use in several countries. It is derived from a series of beta-quaternary amino acid linked compounds that have demonstrated significant efficacy in lowering blood glucose levels. The compound's classification as a DPP-IV inhibitor places it alongside other medications used to treat type 2 diabetes, such as sitagliptin and linagliptin.

Synthesis Analysis

Methods and Technical Details

The synthesis of (2'R,2R,cis)-Saxagliptin involves several steps, primarily focusing on the construction of its adamantane backbone and the incorporation of specific functional groups to achieve the desired stereochemistry.

  1. Starting Materials: The synthesis begins with the preparation of 1-adamantanecarboxylic acid, which undergoes a series of reactions including acylation, condensation, and decarboxylation to yield 3-hydroxy-1-acetyladamantane.
  2. Oxidation: The intermediate is then oxidized using potassium permanganate to produce 2-(3-hydroxy-1-adamantane)-2-oxoacetic acid, a key precursor in saxagliptin synthesis .
  3. Final Steps: The final synthetic route includes coupling reactions involving amino acid derivatives under specific conditions to form the saxagliptin structure, characterized by its unique stereochemistry .
Molecular Structure Analysis

Structure and Data

(2'R,2R,cis)-Saxagliptin has a complex molecular structure characterized by its adamantane core and specific stereochemical configurations at the chiral centers.

  • Molecular Formula: C16H24N2O2
  • Molecular Weight: Approximately 288.38 g/mol
  • Structural Features: The compound features two chiral centers at positions 2' and 2 of the adamantane moiety, contributing to its unique pharmacological properties.

The three-dimensional arrangement of atoms in saxagliptin plays a critical role in its interaction with the DPP-IV enzyme, influencing its inhibitory activity.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing (2'R,2R,cis)-Saxagliptin include:

  1. Acylation: The introduction of acyl groups to form intermediates necessary for further transformations.
  2. Decarboxylation: Removal of carboxylic acid groups to facilitate the formation of key intermediates.
  3. Oxidation: Conversion of alcohols to ketones using oxidizing agents like potassium permanganate.
  4. Coupling Reactions: Formation of amide bonds between amino acid derivatives under controlled conditions using coupling reagents such as hydroxybenzotriazole .

These reactions are carefully optimized to ensure high yields and purity of the final product.

Mechanism of Action

Process and Data

(2'R,2R,cis)-Saxagliptin exerts its pharmacological effect by selectively inhibiting DPP-IV, an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme:

  1. Incretin Levels Increase: This leads to prolonged action of GLP-1, which enhances insulin secretion from pancreatic beta cells in response to elevated blood glucose levels.
  2. Glucose Homeostasis: The inhibition also reduces glucagon secretion from alpha cells, leading to decreased hepatic glucose production.

This dual action results in improved glycemic control without causing significant hypoglycemia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Saxagliptin is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in water, methanol, and ethanol but poorly soluble in organic solvents like hexane.
  • Stability: The compound exhibits good stability under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for formulation development and determining the appropriate delivery methods for therapeutic use.

Applications

Scientific Uses

(2'R,2R,cis)-Saxagliptin is primarily used in clinical settings for:

  1. Management of Type 2 Diabetes Mellitus: It aids in improving glycemic control as part of a comprehensive treatment plan that may include diet and exercise.
  2. Research Applications: Saxagliptin serves as a model compound for studying DPP-IV inhibition mechanisms and developing new antidiabetic therapies.
  3. Pharmaceutical Development: Its synthesis pathways are explored for optimizing production processes for other DPP-IV inhibitors or related compounds .

Properties

CAS Number

1564265-95-7

Product Name

(2'R,2R,cis)-Saxagliptin

IUPAC Name

(1R,3R,5R)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Molecular Formula

C₁₈H₂₅N₃O₂

Molecular Weight

315.41

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15-,17?,18?/m0/s1

SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N

Synonyms

(1R,3R,5R)-2-[(2R)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.